molecular formula C22H12N2O7 B6003864 4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

Número de catálogo: B6003864
Peso molecular: 416.3 g/mol
Clave InChI: RSKKIIOBPZIHBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid, commonly known as NBDA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis. NBDA has been studied extensively for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.

Mecanismo De Acción

NBDA exerts its pharmacological effects by inhibiting the activity of the enzyme protein tyrosine phosphatase 1B (4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid), which plays a key role in regulating insulin signaling and glucose homeostasis. By inhibiting this compound, NBDA enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as muscle and liver.
Biochemical and Physiological Effects:
NBDA has been shown to have a number of biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and enhancing antioxidant defenses. It has also been shown to have beneficial effects on lipid metabolism, reducing levels of triglycerides and cholesterol in animal models of metabolic disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using NBDA in laboratory experiments is its high potency and specificity for 4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid inhibition. However, the complex synthesis process and limited availability of NBDA may pose challenges for researchers interested in studying its effects in vitro or in vivo. Additionally, the potential for off-target effects and toxicity must be carefully evaluated in any experimental design involving NBDA.

Direcciones Futuras

There are numerous future directions for research on NBDA and its potential therapeutic applications. One area of interest is the development of novel analogs of NBDA with improved pharmacological properties and reduced toxicity. Another area of interest is the exploration of the effects of NBDA on other metabolic pathways and signaling pathways beyond insulin signaling. Finally, the potential for NBDA to be used in combination with other therapeutic agents for the treatment of metabolic disorders warrants further investigation.

Métodos De Síntesis

NBDA can be synthesized through a multi-step process involving the condensation of two different compounds, 3-nitrobenzoyl chloride and isatoic anhydride, followed by a series of chemical reactions. The synthesis of NBDA is a complex process that requires specialized equipment and expertise in organic chemistry.

Aplicaciones Científicas De Investigación

NBDA has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. NBDA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Propiedades

IUPAC Name

4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O7/c25-19(13-2-1-3-16(10-13)24(30)31)14-6-9-17-18(11-14)21(27)23(20(17)26)15-7-4-12(5-8-15)22(28)29/h1-11H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKKIIOBPZIHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966712
Record name 4-[5-(3-Nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5233-42-1
Record name 4-[5-(3-Nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.